molecular formula C21H22N4O3S B6420778 N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide CAS No. 892249-33-1

N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide

Cat. No. B6420778
CAS RN: 892249-33-1
M. Wt: 410.5 g/mol
InChI Key: MWRGQAMZCDTUAW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide (MPQSA) is a quinoxalin-2-ylsulfanylacetamide compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those that involve enzymatic activity, protein-ligand interactions, and drug design.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to bind to the active site of proteins, which results in the inhibition of their activity. It is also believed to bind to COX-2, which results in the inhibition of the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to inhibit the activity of COX-2, which results in the inhibition of the formation of prostaglandins. This can lead to a decrease in inflammation and pain. Additionally, it has been found to bind to the active site of proteins, which could lead to the inhibition of their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide in lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively small molecule, which makes it easy to work with. However, one limitation is that its mechanism of action is not fully understood, which could lead to unpredictable results.

Future Directions

There are a variety of potential future directions for N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects. Additionally, further research could be done on its potential applications in drug design, as this could lead to the development of new drugs. Finally, further research could be done on its potential applications in enzymatic activity, as this could lead to the development of new inhibitors.

Synthesis Methods

N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-methoxyphenylacetamide with 3-(morpholin-4-yl)quinoxalin-2-ylsulfanyl chloride, followed by the reaction of the resulting product with sodium acetate. This reaction yields the desired this compound product in a yield of about 80%.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide has been used in a variety of scientific research experiments. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the formation of prostaglandins. It has also been used in experiments involving protein-ligand interactions, as it has been found to bind to the active site of a variety of proteins. Additionally, it has been used in experiments involving drug design, as its ability to bind to proteins makes it a potential drug target.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-16-8-6-15(7-9-16)22-19(26)14-29-21-20(25-10-12-28-13-11-25)23-17-4-2-3-5-18(17)24-21/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRGQAMZCDTUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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